Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound contains a fluorophenyl group, which is a common moiety in many bioactive compounds1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate. However, similar compounds have been synthesized through various methods. For instance, fluorinated pyrazoles have been synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating2.Molecular Structure Analysis
The molecular structure of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is not readily available. However, the compound likely contains an oxadiazole ring, a fluorophenyl group, and an ethyl carboxylate group. These groups are common in many bioactive compounds and can contribute to their biological activity1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate. However, similar compounds have been involved in various chemical reactions. For example, fluorinated pyrazoles have been synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate are not readily available. However, similar compounds have various physical and chemical properties. For example, 4-Fluorophenol, a compound containing a fluorophenyl group, has a boiling point of 185 °C and a melting point of 43-46 °C4.Scientific Research Applications
1. Antimicrobial and Antilipase Activities
- Research indicates that derivatives of 1,3,4-oxadiazole, like Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, have demonstrated significant antimicrobial activity. For instance, some compounds were found to possess moderate to good antimicrobial activity against various microorganisms. Additionally, certain derivatives exhibited notable antiurease and antilipase activities (Başoğlu et al., 2013).
2. Liquid Crystalline Properties
- Studies have shown that compounds based on 1,3,4-oxadiazole structure, such as the one , can exhibit liquid crystalline properties. For instance, specific derivatives displayed enantiotropic smectic A and nematic mesophases, indicating potential applications in materials science (Zhu et al., 2009).
3. Inhibition of Xanthine Oxidase
- Research has developed synthetic routes for derivatives of 1,3,4-oxadiazoles that showed inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications in diseases like gout (Qi et al., 2015).
4. Insecticidal Activities
- Certain 1,3,4-oxadiazole derivatives were synthesized and tested for their insecticidal properties. These compounds showed promising activities against specific pests, such as armyworms, indicating potential use in agricultural pest management (Shi et al., 2000).
5. Cytotoxic Evaluation for Anticancer Properties
- Novel derivatives of 1,3,4-oxadiazoles were synthesized and evaluated for their anticancer properties. Some compounds exhibited cytotoxicity against specific cancer cell lines, suggesting potential applications in cancer therapy (Adimule et al., 2014).
6. Antibacterial, Antioxidant, and Anti-TB Activity
- A study synthesized a compound with the 1,3,4-oxadiazole structure and screened it for various biological activities. The compound demonstrated remarkable anti-tuberculosis activity and superior antimicrobial properties (S.V et al., 2019).
Safety And Hazards
The safety and hazards of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate are not readily available. However, similar compounds may have safety and hazard information. For instance, a safety data sheet for a related compound suggests wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) if the exposure limits are exceeded5.
Future Directions
The future directions for research on Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate are not readily available. However, similar compounds have shown promising biological activities, suggesting potential for further research. For example, fluorinated pyrazoles have shown promising neuroprotective and anti-inflammatory properties3. Additionally, indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities6.
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWIXOLWWSICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625638 | |
Record name | Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
950259-82-2 | |
Record name | Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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